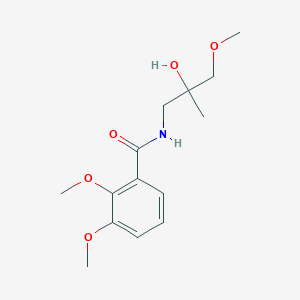

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide, also known as HMDB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

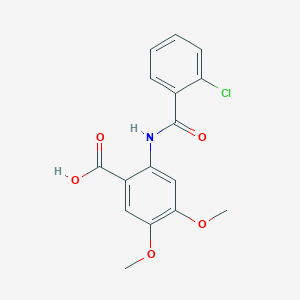

Research on similar compounds focuses on understanding their molecular structure and the influence of intermolecular interactions. For example, a study on N-3-hydroxyphenyl-4-methoxybenzamide explored its molecular structure through acylation reactions, characterized by NMR and elemental analysis. The study also evaluated the impact of dimerization and crystal packing on molecular geometry, highlighting the importance of these interactions for the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Neuroleptic Agents

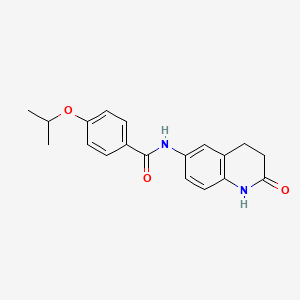

Compounds with similar structures have been explored for their neuroleptic potential. For instance, substituted 6-methoxysalicylamides synthesized from 2,6-dimethoxybenzamides showed potent antidopaminergic properties. These compounds, with specific substituents and side chains, demonstrated significant activity in inhibiting [3H]spiperone binding in vitro and the apomorphine syndrome in rats, indicating their potential as neuroleptic agents (de Paulis et al., 1985).

Precursor for Radiolabeling

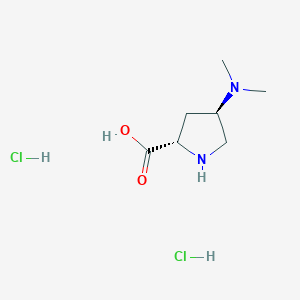

Another application involves the synthesis of precursors for radiolabeling, such as S)-(-)-N-(1-Allylpyrrolidin-2-ylmethyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide, an intermediate of 18F-fallypride. This compound was synthesized for use in PET imaging, showcasing the role of similar benzamides in medical imaging technologies (Jing, 2004).

NMR Spectroscopy of Chiral Association Complexes

Research also extends to the application of NMR spectroscopy to study chiral association complexes, with studies examining the rotation about the C(sp2)–C(aryl) bond in disubstituted benzamides. This research provides valuable insights into the stereochemistry and molecular dynamics of such compounds, contributing to the understanding of their behavior in different environments (Holǐk & Mannschreck, 1979).

Antibacterial Properties

Furthermore, some benzamide derivatives have been studied for their antibacterial properties, indicating the broader pharmacological potential of such compounds. For example, modifications of 3-methoxybenzamide led to potent antistaphylococcal compounds with improved pharmaceutical properties, suggesting possible applications in developing new antibacterial agents (Haydon et al., 2010).

Propriétés

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(17,9-18-2)8-15-13(16)10-6-5-7-11(19-3)12(10)20-4/h5-7,17H,8-9H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUICWGJAWSDFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)

![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)

![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)

![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)

![N-(4-isopropylphenyl)-2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2939684.png)

![(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2939692.png)